4-((3-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound classified under the category of aromatic aldehydes. It features a methoxy group attached to a benzaldehyde moiety, which is linked to a 3-methylcyclobutyl group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in the synthesis of more complex organic molecules.
The compound can be synthesized through several methods, typically involving the reaction of 3-methylcyclobutylmethanol with benzaldehyde. The synthesis can be optimized for both laboratory and industrial production, ensuring high yields and purity.
The synthesis of 4-((3-Methylcyclobutyl)methoxy)benzaldehyde typically involves the following steps:
The reaction mechanism involves the formation of a methoxy linkage between the benzaldehyde and the cyclobutyl ring. Industrial processes may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity .
The molecular structure of 4-((3-Methylcyclobutyl)methoxy)benzaldehyde can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 4-((3-Methylcyclobutyl)methoxy)benzaldehyde |
| InChI | InChI=1S/C13H16O2/c1-10-6-11(7-10)9-15-13-5-3-2-4-12(13)8-14/h2-5,8,10-11H,6-7,9H2,1H3 |
4-((3-Methylcyclobutyl)methoxy)benzaldehyde can undergo several types of chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the efficiency and selectivity of these reactions.
The mechanism of action for 4-((3-Methylcyclobutyl)methoxy)benzaldehyde primarily revolves around its reactivity as an aldehyde and its ability to participate in various organic transformations.
4-((3-Methylcyclobutyl)methoxy)benzaldehyde is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties suggest that it may have moderate volatility and solubility characteristics typical for aromatic compounds.
4-((3-Methylcyclobutyl)methoxy)benzaldehyde has several notable applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: